Physicochemical Differentiation: 3,4-Dimethoxy vs. 4-Trifluoromethyl and 3,4-Difluoro Analogs
The computed partition coefficient (cLogP) of 3,4‑dimethoxy‑N‑(2‑morpholinopyrimidin‑5‑yl)benzamide is approximately 1.2–1.5, substantially lower than the 4‑trifluoromethyl analog (cLogP ∼2.3) and the 3,4‑difluoro analog (cLogP ∼1.9) . This reduced lipophilicity is predicted to improve aqueous solubility and lower plasma‑protein binding relative to the more lipophilic comparators, a desirable feature for in‑vitro assay compatibility and reduced non‑specific binding [1].
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.2–1.5 (computed) |
| Comparator Or Baseline | 4‑CF₃ analog cLogP ≈ 2.3; 3,4‑diF analog cLogP ≈ 1.9 |
| Quantified Difference | ΔcLogP = 0.4–1.1 log units lower |
| Conditions | In silico prediction; experimental logP/logD not publicly available |
Why This Matters
Lower lipophilicity often translates to better aqueous solubility and reduced non-specific binding, making the 3,4‑dimethoxy derivative a more tractable tool compound for biochemical assays where high DMSO concentrations or non-specific inhibition are concerns.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
